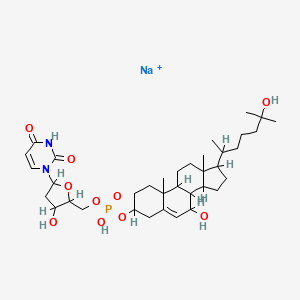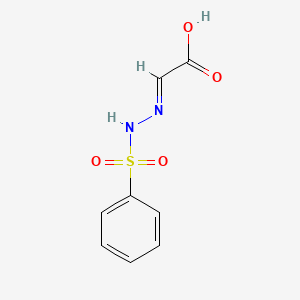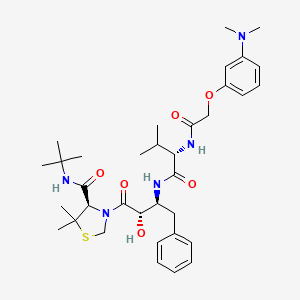
氟草胺
概述
描述
Fluometuron is a selective herbicide primarily used in agriculture to control annual grass and broadleaf weeds. It is a substituted urea herbicide, known chemically as 1,1-dimethyl-3-(trifluoromethyl)phenylurea. This compound is particularly effective in cotton and sugarcane cultivation, where it inhibits photosynthesis in susceptible plants .
作用机制
Target of Action
Fluometuron is a selective herbicide that primarily targets the photosynthetic electron transport chain in plants . It acts as an inhibitor at the photosystem II , which plays a crucial role in the light-dependent reactions of photosynthesis.
Mode of Action
Fluometuron interacts with its target by inhibiting the photosynthetic electron transport at photosystem II . This inhibition disrupts the normal flow of electrons during the light-dependent reactions of photosynthesis, preventing the conversion of light energy into chemical energy in the form of ATP and NADPH . This disruption leads to the cessation of vital plant processes, ultimately causing the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by fluometuron is photosynthesis, specifically the light-dependent reactions that occur in photosystem II . By inhibiting electron transport, fluometuron disrupts the production of ATP and NADPH, essential molecules for the light-independent reactions of photosynthesis . This disruption affects the plant’s ability to synthesize glucose, a crucial energy source, leading to a lack of energy for growth and development .
Result of Action
The primary result of fluometuron’s action is the death of the plant. By inhibiting photosynthesis, fluometuron deprives the plant of the energy it needs to grow and survive . This leads to the death of the plant, effectively controlling the population of unwanted weeds .
Action Environment
Fluometuron’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its leachability and mobility in the environment are considered high , suggesting that it can easily move through soil and potentially contaminate groundwater. Additionally, factors such as soil type, temperature, and rainfall can affect the absorption and effectiveness of fluometuron . It’s also worth noting that fluometuron has been found to be toxic to certain non-target organisms, indicating that its use must be carefully managed to minimize environmental impact .
科学研究应用
Fluometuron has several applications in scientific research:
Agricultural Research: Studying its effectiveness and environmental impact as a herbicide.
Environmental Science: Investigating its degradation pathways and persistence in soil and water.
Toxicology: Assessing its effects on non-target organisms and potential risks to human health.
Bioremediation: Exploring methods to remediate soils contaminated with fluometuron and its metabolites.
生化分析
Biochemical Properties
Fluometuron interacts with various enzymes and proteins in biochemical reactions. It primarily inhibits photosynthesis by disrupting electron transport at the photosystem II . This interaction with the photosystem II complex is crucial in its role as a herbicide .
Cellular Effects
Fluometuron has significant effects on cellular processes. It suppresses the autotrophic growth of certain unicellular green algae, such as Chorella pyrenoidosa and Euglena gracilis . The herbicide’s impact on these organisms is concentration-dependent, leading to reduced protein and chlorophyll content in treated cells . The inhibitory effect can be overcome when the organisms are grown heterotrophically .
Molecular Mechanism
Fluometuron exerts its effects at the molecular level primarily through its interaction with the photosystem II complex, inhibiting photosynthetic electron transport . This interaction disrupts the light-dependent process of chlorophyll synthesis and photosynthetic oxygen evolution . Fluometuron is selectively toxic to one or more light-mediated biochemical reactions required for the formation and function of photosynthetic pigments and organelles .
Temporal Effects in Laboratory Settings
In laboratory settings, Fluometuron shows changes in its effects over time. It has been observed that Fluometuron and its metabolite, desmethyl fluometuron (DMF), dissipate more rapidly in reduced-tillage soil than in no-tillage soil . This indicates that the herbicide’s stability and degradation can vary depending on environmental conditions .
Metabolic Pathways
Fluometuron undergoes a series of oxidative and hydrolytic transformations during microbial metabolism in soil . The degradation pathway of Fluometuron involves a two-step demethylation, probably followed by hydrolysis of the urea linkage to form the aniline derivative .
Transport and Distribution
Due to its relatively high water solubility and low tendency to sorb to soil, Fluometuron is considered mobile in soil , which may suggest similar mobility within cellular environments.
准备方法
Synthetic Routes and Reaction Conditions: Fluometuron is synthesized through a multi-step process involving the reaction of 3-trifluoromethyl aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with dimethylamine to yield fluometuron. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of fluometuron involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous quality control measures to ensure the purity and effectiveness of the final product. The use of automated systems and continuous flow reactors is common in industrial settings to enhance production rates and minimize waste .
化学反应分析
Types of Reactions: Fluometuron undergoes various chemical reactions, including:
Photolysis: Degradation in the presence of natural sunlight, leading to the formation of hydroxylated and demethylated products.
Hydrolysis: Reaction with water, particularly under acidic or basic conditions, resulting in the breakdown of the urea linkage.
Oxidation: Reaction with oxidizing agents, leading to the formation of various oxidized metabolites.
Common Reagents and Conditions:
Photolysis: Natural sunlight or UV light in the presence of water constituents like fulvic acids and nitrate ions.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents such as hydrogen peroxide.
Major Products Formed:
- Hydroxylated derivatives
- Demethylated products
- Oxidized metabolites
相似化合物的比较
Diuron: Used for controlling a wide range of weeds in various crops.
Linuron: Effective against annual grasses and broadleaf weeds in vegetable crops.
Isoproturon: Primarily used in cereal crops for post-emergence weed control
Uniqueness of Fluometuron: Fluometuron is unique due to its specific application in cotton and sugarcane cultivation and its relatively lower environmental persistence compared to some other phenylurea herbicides .
属性
IUPAC Name |
1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZILCCPWPBTYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Record name | FLUOMETURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16131 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020628 | |
| Record name | Fluometuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluometuron appears as white crystals or powder. Melting point 163-164 °C. Readily soluble in organic solvents. Used for pre- and post-emergence weed control in cotton., White odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |
| Record name | FLUOMETURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16131 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluometuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7842 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
approx. 280 °C @ 760 mm Hg | |
| Record name | FLUOMETURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), Sol in N,N-dimethylformamide, acetone, ethanol, isopropanol, and other org solvents, Sol (20 °C): 23 g/l dichloromethane; 170 mg/l hexane; 110 g/l methanol; 22 g/l octan-1-ol., Solubility in acetone: 3 ppm, 110 mg/l @ 22 °C | |
| Record name | FLUOMETURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16131 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FLUOMETURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.39 g/cu cm (20 °C) | |
| Record name | FLUOMETURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5e-07 mmHg at 68 °F (NTP, 1992), 0.00000094 [mmHg], 9.38X10-7 mm Hg @ 25 °C | |
| Record name | FLUOMETURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16131 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluometuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7842 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FLUOMETURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
THE PRIMARY SITE OF FLUOMETURON ACTION IS INHIBITION OF THE HILL REACTION. THIS INVOLVES THE OXYGEN EVOLUTION SITE IN THE PHYTOSYSTEM II. THE INHIBITION PREVENTS THE FORMATION OF ATP & NADPH WHICH ARE NECESSARY FOR CARBON DIOXIDE FIXATION. | |
| Record name | FLUOMETURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, Colorless crystals | |
CAS No. |
2164-17-2 | |
| Record name | FLUOMETURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16131 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluometuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluometuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluometuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluometuron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOMETURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/296378G1S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUOMETURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
325 to 328 °F (NTP, 1992), 163-164.5 °C, MP: ABOUT 155 °C; NONCORROSIVE /TECHNICAL PRODUCT/ | |
| Record name | FLUOMETURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16131 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FLUOMETURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fluometuron exert its herbicidal activity?
A1: Fluometuron functions by disrupting photosynthesis, a vital process for plant survival. [, ] It achieves this by inhibiting electron transport in photosystem II, a key component of the photosynthetic machinery within plant cells. [, ] This disruption ultimately leads to the death of susceptible plants.
Q2: Are there differences in the sensitivity of various plant species to fluometuron?
A2: Yes, different plant species exhibit varying levels of sensitivity to fluometuron. This differential sensitivity is attributed to factors like uptake, translocation, metabolism, and inherent tolerance mechanisms within plant species. For instance, cotton displays a higher tolerance compared to certain weed species. []
Q3: Can you elaborate on the role of N-demethylation in fluometuron degradation?
A3: N-demethylation is a key metabolic pathway for fluometuron breakdown, observed in both plants and algae. [, ] This process involves the removal of methyl groups from the fluometuron molecule, leading to the formation of metabolites like desmethylfluometuron.
Q4: What is the molecular formula and weight of fluometuron?
A4: Fluometuron has a molecular formula of C10H11F3N2O and a molecular weight of 232.2 g/mol.
Q5: How does fluometuron behave under different environmental conditions?
A5: Fluometuron persistence and mobility in soil is influenced by factors like soil type, organic matter content, pH, and temperature. [, , , ] Higher organic matter generally leads to increased sorption and slower degradation. [, ]
Q6: Do tillage practices impact fluometuron persistence and leaching potential?
A6: Yes, tillage practices can influence fluometuron behavior in soil. Research suggests that no-till systems, compared to conventional tillage, may lead to greater herbicide retention in surface soil, potentially due to the presence of cover crop residues. [, , , ]
Q7: What are the primary routes of fluometuron dissipation in the environment?
A7: Fluometuron dissipation in the environment is primarily driven by microbial degradation and, to a lesser extent, chemical degradation. [, , , ]
Q8: How does the presence of cover crops affect fluometuron fate in the environment?
A8: Cover crops can significantly impact fluometuron fate. They act as a physical barrier, intercepting a portion of the applied herbicide and reducing its direct entry into the soil. [, , ] Cover crops also enhance microbial activity in the soil, potentially accelerating fluometuron degradation. [, ]
Q9: Is there evidence of fluometuron leaching into deeper soil layers or groundwater?
A9: While fluometuron is generally considered moderately mobile, research indicates its potential to leach into deeper soil layers, especially under specific environmental conditions like heavy rainfall or in soils with low organic matter content. [, , , ] The extent of leaching and potential groundwater contamination risk depend on various factors, including soil type, rainfall patterns, and herbicide application practices. [, ]
Q10: What strategies can mitigate the environmental risks associated with fluometuron use?
A10: Implementing best management practices like reduced tillage, cover cropping, and optimizing application rates can minimize fluometuron leaching and runoff potential. [, , , ] These practices promote herbicide retention in the root zone and enhance degradation, reducing its environmental impact.
Q11: How is fluometuron typically quantified in environmental samples?
A11: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying fluometuron in environmental matrices like soil and water. [, , , ]
Q12: Are there alternative methods for fluometuron detection and quantification?
A12: Yes, enzyme-linked immunosorbent assay (ELISA) has emerged as a potentially valuable tool for detecting fluometuron in environmental samples. [] This method offers advantages like high sensitivity, cost-effectiveness, and the potential for on-site analysis.
Q13: What is the toxicological profile of fluometuron?
A13: Studies have evaluated the potential carcinogenicity of fluometuron in rats and mice. [] While the results were negative for rats and female mice, equivocal results in male mice suggest the need for further investigation into potential long-term effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)











